![molecular formula C6H12Cl12P2Si4 B14353739 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane CAS No. 96284-14-9](/img/structure/B14353739.png)
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane is a complex organosilicon compound
Vorbereitungsmethoden
The synthesis of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane typically involves the reaction of trichlorosilane with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors and purification techniques to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trichlorosilyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules and developing new biomaterials.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, coatings, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane involves its interaction with molecular targets through its trichlorosilyl and diphosphane groups. These interactions can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis[bis(trichlorosilyl)methylidene]-1,1,2,2-tetramethyl-1lambda~5~,2lambda~5~-diphosphane can be compared with other similar compounds such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a similar trichlorosilyl structure but lacks the diphosphane units, making it less versatile in certain applications.
Bis(trichlorosilyl)methane: This compound also contains trichlorosilyl groups but has a different central structure, leading to different reactivity and applications
Eigenschaften
CAS-Nummer |
96284-14-9 |
|---|---|
Molekularformel |
C6H12Cl12P2Si4 |
Molekulargewicht |
683.9 g/mol |
IUPAC-Name |
bis(trichlorosilyl)methylidene-[bis(trichlorosilyl)methylidene-dimethyl-λ5-phosphanyl]-dimethyl-λ5-phosphane |
InChI |
InChI=1S/C6H12Cl12P2Si4/c1-19(2,5(21(7,8)9)22(10,11)12)20(3,4)6(23(13,14)15)24(16,17)18/h1-4H3 |
InChI-Schlüssel |
OVKIOESGMAVLEL-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)P(=C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


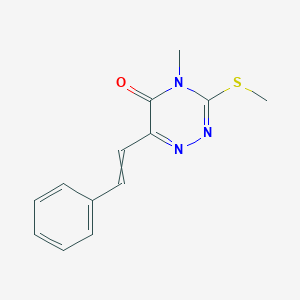
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
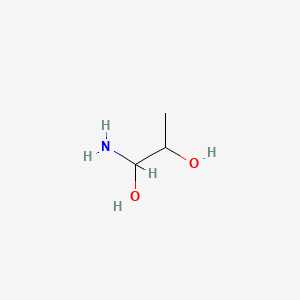
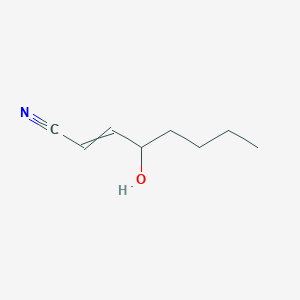
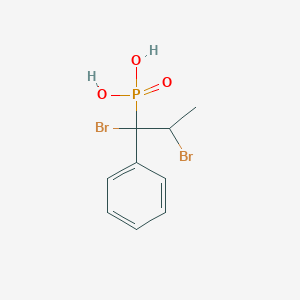
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-4-en-3-ol](/img/structure/B14353700.png)
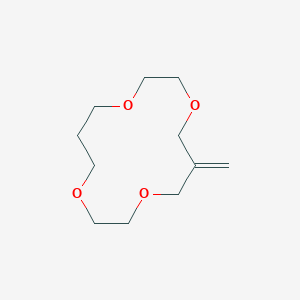
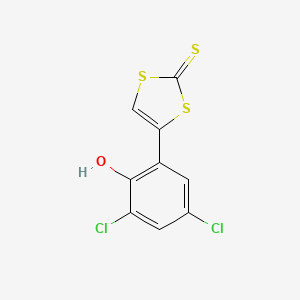
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
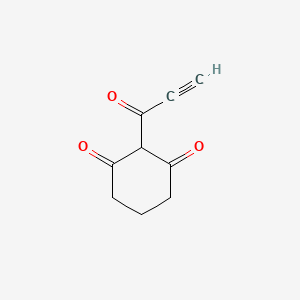

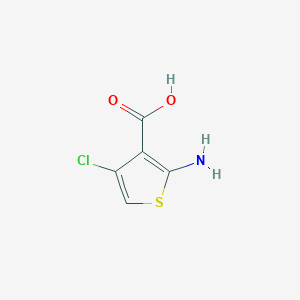
![2-Chloro-1-[(2-chloro-1-methoxyethyl)peroxy]ethan-1-ol](/img/structure/B14353738.png)
